molecular formula C7H5F2IO B3169263 1,2-Difluoro-3-iodo-4-methoxybenzene CAS No. 936498-08-7

1,2-Difluoro-3-iodo-4-methoxybenzene

Cat. No.: B3169263
CAS No.: 936498-08-7
M. Wt: 270.01 g/mol
InChI Key: DEJBZAWEAMZDTM-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-iodo-4-methoxybenzene: is an organic compound with the molecular formula C7H5F2IO It is a derivative of benzene, where the hydrogen atoms at positions 1 and 2 are replaced by fluorine atoms, the hydrogen atom at position 3 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-iodo-4-methoxybenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on a benzene ring with fluorine, iodine, and methoxy groups. One common method involves the following steps:

    Fluorination: or .

    Iodination: or in the presence of a catalyst such as .

    Methoxylation: in the presence of a base such as .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine) and the methoxy group.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as or .

    Reduction Reactions: The iodine atom can be reduced to form corresponding deiodinated products using reducing agents such as or .

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Electrophilic Substitution: Iodine (I2) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1,2-Difluoro-3-iodo-4-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-iodo-4-methoxybenzene depends on its specific application and the chemical reactions it undergoes

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Chemical Reactivity: The compound’s halogen atoms and methoxy group can participate in various chemical reactions, leading to the formation of new products with different biological activities.

Comparison with Similar Compounds

    1,2-Difluoro-4-iodo-3-methoxybenzene: Similar structure but different substitution pattern.

    1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with a nitro group instead of an iodine atom.

    1-Fluoro-4-iodo-2-methoxybenzene: Similar structure but with only one fluorine atom.

Uniqueness: 1,2-Difluoro-3-iodo-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the methoxy group, allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1,2-difluoro-3-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJBZAWEAMZDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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